molecular formula C12H21ClN4 B1460240 (4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride CAS No. 1956366-88-3

(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride

Cat. No. B1460240
CAS RN: 1956366-88-3
M. Wt: 256.77 g/mol
InChI Key: MRUPCFVVYDFJSS-UHFFFAOYSA-N
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Description

“(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylpiperazines . It has a molecular weight of 192.26 . The IUPAC name for this compound is 6-(4-methyl-1-piperazinyl)-3-pyridinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticonvulsant Agents : Compounds structurally similar to the one have been synthesized and screened for anticonvulsant activity. For example, novel Schiff bases of 3-aminomethyl pyridine have shown potential as anticonvulsant agents, with some compounds exhibiting significant protection against seizures in experimental models (Pandey & Srivastava, 2011).

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes incorporating pyridine and piperazine units have been studied for their photocytotoxic properties and potential in cellular imaging, demonstrating their ability to interact with DNA and induce cell death upon exposure to red light (Basu et al., 2014).

Chemical Synthesis and Catalysis

  • Ligand Synthesis for Catalytic Applications : Pincer-type ligands incorporating pyridine and piperazine units have been synthesized for potential use in catalytic applications, highlighting the versatility of these compounds in facilitating diverse chemical reactions (Shukla et al., 2021).

Molecular Docking and Drug Design

  • Anticancer and Antimicrobial Agents : Compounds containing pyridine and piperazine moieties have been synthesized and evaluated for their anticancer and antimicrobial activities, with some showing promising results in molecular docking studies and biological assays (Katariya et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

[4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.ClH/c1-10-7-12(14-9-11(10)8-13)16-5-3-15(2)4-6-16;/h7,9H,3-6,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUPCFVVYDFJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)N2CCN(CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride
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(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride
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(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 4
(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride
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(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 6
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(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride

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